molecular formula C10H11Cl2N3 B2465842 [1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride CAS No. 2305253-86-3

[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride

Cat. No.: B2465842
CAS No.: 2305253-86-3
M. Wt: 244.12
InChI Key: WHEPTOZIWCXTJJ-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-chlorophenyl)pyrazole. The final step involves the reaction of 1-(4-chlorophenyl)pyrazole with formaldehyde and ammonium chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • [3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine;hydrochloride
  • 1-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine;hydrochloride
  • 4-(4-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine

Uniqueness: Compared to similar compounds, [1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride exhibits unique properties due to the presence of the 4-chlorophenyl group, which can influence its pharmacological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[1-(4-chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14;/h1-4,6-7H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEPTOZIWCXTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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